5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(4-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one (hereafter referred to as Compound A) is a pyrrol-2-one derivative featuring:
- A 3-hydroxy-1H-pyrrol-2(5H)-one core, which facilitates hydrogen bonding and metal coordination.
- A 5-methylfuran-2-carbonyl group at position 4, contributing to electron-withdrawing effects and π-π stacking.
- A 2-(diethylamino)ethyl chain at position 1, providing basicity and solubility modulation.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-5-16-31-19-11-9-18(10-12-19)22-21(23(28)20-13-8-17(4)32-20)24(29)25(30)27(22)15-14-26(6-2)7-3/h5,8-13,22,29H,1,6-7,14-16H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPKMGFSDUGYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(C=C3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step organic synthesis involving the construction of the pyrrole ring, followed by the functionalization of the phenyl and furan rings, and finally the introduction of the allyloxy and diethylaminoethyl groups. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis.
Industrial Production Methods
While detailed industrial production methods might vary, they generally scale up laboratory conditions using large reactors, automated systems for precise addition of reagents, and rigorous quality control processes to ensure consistency and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive groups that dictate its chemical behavior:
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Pyrrolone core : A lactam structure susceptible to hydrolysis and electrophilic substitution.
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Hydroxyl group (-OH) : Prone to oxidation, esterification, or etherification.
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Allyloxy group (-O-CH2CH=CH2) : Undergoes hydrolysis, Claisen rearrangement, or cycloadditions.
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Diethylaminoethyl group (-CH2CH2N(Et)2) : Participates in alkylation, quaternization, or acid-base reactions.
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5-Methylfuran-2-carbonyl group : Acts as an electron-withdrawing group, influencing adjacent substituents’ reactivity.
Hydrolysis of the Allyloxy Group
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Conditions : Acidic (e.g., HCl/H2O) or basic (e.g., NaOH/EtOH) hydrolysis at 60–80°C.
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Mechanism : Nucleophilic substitution (SN2) leading to cleavage of the allyl ether bond.
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Product : Phenolic derivative (5-(4-hydroxyphenyl)-...) with release of allyl alcohol.
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Yield : ~70–85% under optimized conditions.
Oxidation of the Hydroxyl Group
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Conditions : Catalyzed by Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane.
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Mechanism : Two-electron oxidation converting the -OH group to a ketone.
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Product : 3-keto-pyrrolone derivative.
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Notes : Reaction requires inert atmosphere to prevent pyrrolone ring degradation.
Electrophilic Aromatic Substitution (EAS)
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Site of Reactivity : The para-substituted phenyl ring (due to electron-donating allyloxy group).
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Conditions : Nitration (HNO3/H2SO4) or sulfonation (SO3/H2SO4) at 0–25°C.
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Product : Nitro- or sulfonated derivatives at the phenyl ring’s meta position relative to the allyloxy group .
Single Electron Transfer (SET) Pathways
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Conditions : Initiated by potassium alkoxides or thiolates in DMF at 0°C .
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Mechanism : Radical anion intermediates form via SET, leading to C- or O-alkylation (see Table 1) .
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Application : Synthesis of analogs with modified diethylaminoethyl chains .
Table 1: Radical-Mediated Alkylation Outcomes
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| C-Alkylation | DMF, 0°C | Alkylated pyrrolone | 62 |
| O-Alkylation | DMF, 0°C | Ether derivatives | 38 |
Coordination Chemistry
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Metal Binding : The carbonyl and amino groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
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Conditions : Ethanol/water mixtures at pH 6–8.
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Complexes : Stable octahedral complexes confirmed via UV-Vis and ESR spectroscopy.
Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the furan carbonyl group.
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Thermal Degradation : Decomposition above 200°C generates volatile fragments (GC-MS data).
Mechanistic Insights
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Pyrrolone Ring Stability : The lactam ring resists hydrolysis under neutral conditions but opens in strong acids/bases.
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Steric Effects : Bulky substituents (e.g., diethylaminoethyl) slow electrophilic substitution at the phenyl ring .
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Electronic Effects : The 5-methylfuran-2-carbonyl group withdraws electrons, activating the adjacent hydroxyl group for oxidation.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:
1. Antitumor Activity
- The compound has been investigated for its potential to induce apoptosis in various cancer cell lines. Studies suggest that it may act as an anticancer agent by triggering cell death mechanisms.
2. Antimicrobial Properties
- Preliminary research indicates effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents.
3. Enzyme Inhibition
- The compound may inhibit specific enzymes, disrupting normal cellular functions and altering metabolic pathways.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial | Effective against certain bacteria | Microbial Drug Resistance Studies |
| Enzyme Inhibition | Inhibits target enzyme activity | Biochemical Journal |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology. The study highlighted that the compound's structural features contribute to its ability to interact with cellular targets effectively.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound. Findings revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics, especially in light of rising antibiotic resistance.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The diethylaminoethyl group may interact with biological membranes, altering cell function, while the pyrrole and furan rings may facilitate binding to specific proteins or nucleic acids, influencing cellular pathways.
Comparison with Similar Compounds
Core Modifications: Pyrrolone Derivatives
Compound B: 5-[4-(Allyloxy)phenyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one ()
- Key Differences: N-substituent: 3-(dimethylamino)propyl vs. 2-(diethylamino)ethyl in Compound A. The longer chain in Compound B may increase membrane permeability but reduce solubility. Acyl Group: 2-methyl-2,3-dihydrobenzofuran-5-carbonyl vs. 5-methylfuran-2-carbonyl.
- Biological Relevance : Compound B is reported to exhibit antimicrobial activity, suggesting Compound A may share similar properties due to structural overlap .
Compound C : 4-(Furan-2-ylcarbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one ()
- Key Differences: Phenyl Substituent: 4-hydroxy-3-methoxyphenyl vs. 4-(allyloxy)phenyl. N-substituent: 3-methoxypropyl vs. diethylaminoethyl. The ether linkage in Compound C reduces basicity, impacting pharmacokinetics.
- Synthesis : Both Compound A and Compound C likely employ similar condensation reactions for the pyrrolone core, as described in for allyloxy-phenyl derivatives .
Acyl Group Variations
Compound D: 5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one ()
- Key Differences: Acyl Group: 4-ethoxy-2-methylbenzoyl vs. 5-methylfuran-2-carbonyl. The benzoyl group in Compound D offers greater planarity for intercalation with DNA or enzymes.
- Implications: Compound A’s furan-based acyl group may confer selectivity toward oxidoreductases or cytochrome P450 enzymes due to furan’s known metabolic pathways .
Functional Group Impact on Physicochemical Properties
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) | ~2.5 (polar due to -OH/-OCH3) | ~3.5 (balanced) |
| Solubility (aq.) | Moderate (diethylamino group) | Low (dimethylamino propyl) | High (polar substituents) | Moderate (ethoxy group) |
| Hydrogen Bond Donors | 1 (3-hydroxy) | 1 (3-hydroxy) | 2 (3-hydroxy, 4-hydroxy) | 1 (3-hydroxy) |
Biological Activity
5-(4-(Allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one, commonly referred to by its IUPAC name, is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C27H32N2O4
- Molecular Weight : 448.55 g/mol
- CAS Number : 615270-34-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the diethylamino group is believed to enhance its lipophilicity, facilitating better membrane penetration and bioavailability. The allyloxy and furan moieties may also play critical roles in modulating the compound's activity against specific biological pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with similar structural features showed potent activity against breast cancer cells, highlighting their potential as anticancer agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of the furan ring is particularly noted for enhancing antimicrobial properties through interactions with microbial cell membranes .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. The diethylamino group may facilitate interactions with neurotransmitter systems, possibly providing protective effects against oxidative stress in neuronal cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this pyrrolone derivative, and how can reaction conditions be optimized for yield?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolone core followed by functionalization of substituents. Key steps include:
- Coupling Reactions: Use of 5-methylfuran-2-carboxylic acid chloride for acylation at the 4-position under anhydrous conditions (dichloromethane, 0–5°C) .
- Allyloxy Group Introduction: Nucleophilic substitution with allyl bromide on the 4-phenyl group, facilitated by sodium hydride in DMSO at 60°C .
- Diethylaminoethyl Side Chain: Alkylation of the pyrrolone nitrogen using 2-(diethylamino)ethyl chloride in the presence of K₂CO₃ .
- Yield Optimization: Control reaction time (6–12 hours), monitor pH for amine alkylation (pH 8–9), and use column chromatography (silica gel, ethyl acetate/hexane) for purification .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for the allyloxy group (δ 4.5–5.2 ppm for CH₂-O and vinyl protons) and diethylaminoethyl moiety (δ 2.5–3.5 ppm for N-CH₂) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns to confirm the molecular formula .
- FTIR: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the furan carbonyl, O-H stretch at ~3200 cm⁻¹) .
- X-Ray Crystallography: Resolve ambiguities in stereochemistry or regioselectivity by growing single crystals in methanol/water mixtures .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer:
- Enzyme Inhibition Assays: Test interactions with kinases or proteases using fluorescence-based kits (e.g., ATPase activity assays) at 10–100 µM concentrations .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Solubility Profiling: Determine logP values via shake-flask methods (octanol/water) to assess bioavailability .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., acylation, alkylation) be experimentally elucidated?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Replace allyl bromide with deuterated analogs (e.g., allyl-d₅ bromide) to study rate-determining steps in substitution reactions .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation during acylation .
- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states for diethylaminoethyl group attachment .
Q. How should researchers resolve contradictions in spectral data or inconsistent synthetic yields?
- Methodological Answer:
- Comparative Analysis: Re-run reactions with standardized conditions (e.g., solvent purity, inert atmosphere) to isolate variables .
- 2D NMR (COSY, HSQC): Clarify ambiguous proton assignments caused by overlapping signals (e.g., allyloxy vs. furan protons) .
- Byproduct Identification: Use LC-MS/MS to detect minor impurities (e.g., over-alkylated derivatives) and adjust stoichiometry .
Q. What strategies are effective for establishing structure-activity relationships (SAR) with this compound?
- Methodological Answer:
- Analog Synthesis: Modify the allyloxy group (e.g., replace with propoxy or benzyloxy) and test changes in bioactivity .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2) .
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., diethylaminoethyl vs. dimethylaminoethyl) to antimicrobial activity .
Q. How can continuous-flow chemistry improve the scalability and safety of its synthesis?
- Methodological Answer:
- Flow Reactor Design: Optimize residence time (2–5 minutes) and temperature (50–70°C) for exothermic steps like acylation .
- In-Line Purification: Integrate scavenger resins (e.g., quadraPure™) to remove excess reagents without manual chromatography .
- Hazard Mitigation: Use microreactors to safely handle unstable intermediates (e.g., acid chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
